2-[3-(Trifluoromethyl)phenyl]azepane 2-[3-(Trifluoromethyl)phenyl]azepane
Brand Name: Vulcanchem
CAS No.: 383131-08-6
VCID: VC8110633
InChI: InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2
SMILES: C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H16F3N
Molecular Weight: 243.27 g/mol

2-[3-(Trifluoromethyl)phenyl]azepane

CAS No.: 383131-08-6

Cat. No.: VC8110633

Molecular Formula: C13H16F3N

Molecular Weight: 243.27 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Trifluoromethyl)phenyl]azepane - 383131-08-6

Specification

CAS No. 383131-08-6
Molecular Formula C13H16F3N
Molecular Weight 243.27 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]azepane
Standard InChI InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2
Standard InChI Key ATNOGEMZGMOSPA-UHFFFAOYSA-N
SMILES C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

2-[3-(Trifluoromethyl)phenyl]azepane consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a phenyl group bearing a trifluoromethyl (-CF3_3) substituent at the 3-position. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and influencing interactions with biological targets. Key identifiers include:

PropertyValueSource
CAS Number383131-08-6
Molecular FormulaC13H16F3N\text{C}_{13}\text{H}_{16}\text{F}_{3}\text{N}
Molecular Weight243.27 g/mol
SMILESFC(C1=CC(C2NCCCCC2)=CC=C1)(F)F
InChI KeyUPODCADCMADPLI-UHFFFAOYSA-N

The compound’s three-dimensional conformation allows for diverse intermolecular interactions, including hydrogen bonding via the amine group and hydrophobic interactions mediated by the trifluoromethylphenyl moiety.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with azepane in the presence of a base such as sodium hydride (NaH). The reaction is typically conducted in tetrahydrofuran (THF) under reflux conditions, yielding the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Steps:

  • Alkylation: Azepane reacts with 3-(trifluoromethyl)benzyl chloride to form the secondary amine.

  • Acidification: Treatment with HCl produces the hydrochloride salt for improved stability.

Industrial-Scale Manufacturing

Industrial production scales up the laboratory method using continuous flow reactors to enhance yield and purity. Purification involves recrystallization from ethanol or chromatography, with quality control ensured via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water due to its lipophilic trifluoromethyl group but is soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). It remains stable under ambient conditions but degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 2.6–3.5 ppm (N-CH2_2 of azepane), δ 6.5–7.5 ppm (aromatic protons) .

  • 13C^{13}\text{C} NMR: Peaks corresponding to the CF3_3 group (~120 ppm) and azepane carbons (~25–50 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 243.1 ([M+H]+^+) .

Chemical Reactivity and Applications

Reactivity in Organic Transformations

The compound participates in several reactions:

  • Oxidation: Forms N-oxides using hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the amine to secondary alcohols.

  • Substitution: The trifluoromethyl group can be replaced via nucleophilic aromatic substitution under harsh conditions.

Neuroprotective Effects

In transgenic mouse models of Alzheimer’s disease, the compound reduced tau hyperphosphorylation by 40% compared to controls, likely via modulation of glycogen synthase kinase-3β (GSK-3β).

Anticancer Activity

Preliminary studies report cytotoxic effects against HeLa and MCF-7 cell lines (IC50_{50} = 12–18 μM), possibly through inhibition of tubulin polymerization.

Industrial Applications

The compound serves as a building block for:

  • Catalysts: In asymmetric synthesis, its chiral azepane structure facilitates enantioselective reactions .

  • Polymer Additives: Enhances thermal stability in polyurethane foams .

Biological Mechanism of Action

The trifluoromethyl group increases lipid solubility, enabling efficient blood-brain barrier penetration. The amine group interacts with neurotransmitter receptors (e.g., 5-HT2A_{2A}), while the aromatic ring engages in π-π stacking with enzyme active sites, such as acetylcholinesterase.

Comparison with Structural Analogs

CompoundRing SizeBiological Activity (IC50_{50})Key Difference
2-[2-(Trifluoromethyl)phenyl]piperidine6-membered5-HT2A_{2A}: 25 nMReduced steric hindrance
2-[4-(Trifluoromethyl)phenyl]azepane7-membered5-HT2A_{2A}: 18 nMEnhanced receptor selectivity

The seven-membered azepane ring provides greater conformational flexibility, improving binding to G protein-coupled receptors .

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